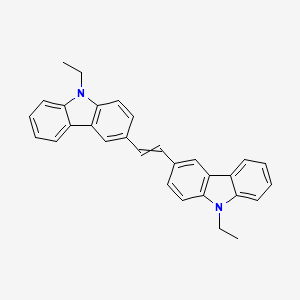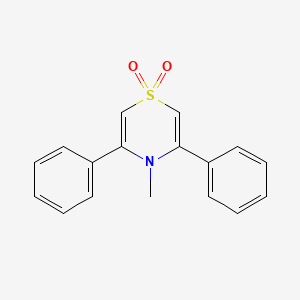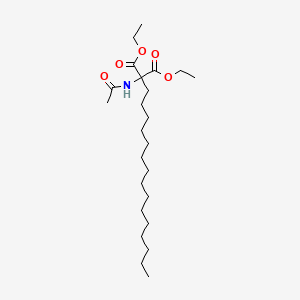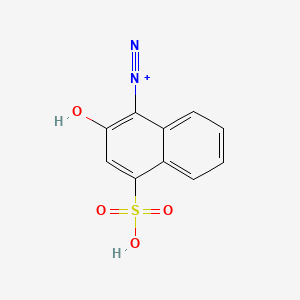![molecular formula C13H11NOS B14712372 N-[(Oxo-lambda~4~-sulfanylidene)(phenyl)methyl]aniline CAS No. 18263-20-2](/img/structure/B14712372.png)
N-[(Oxo-lambda~4~-sulfanylidene)(phenyl)methyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Oxo-lambda~4~-sulfanylidene)(phenyl)methyl]aniline is a chemical compound with the molecular formula C14H14N2O2S. This compound is part of the organosulfur family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and polymers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Oxo-lambda~4~-sulfanylidene)(phenyl)methyl]aniline typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thus streamlining the synthetic route and reducing waste generation .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a one-pot NH and O transfer process using ammonium carbamate as the N-source and methanol as the reaction medium . This method is efficient and environmentally friendly, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-[(Oxo-lambda~4~-sulfanylidene)(phenyl)methyl]aniline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-[(Oxo-lambda~4~-sulfanylidene)(phenyl)methyl]aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug design and discovery programs.
Industry: In the industrial sector, it is used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which N-[(Oxo-lambda~4~-sulfanylidene)(phenyl)methyl]aniline exerts its effects involves interactions with various molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- N-[(Oxo-lambda~4~-sulfanylidene)(phenyl)methyl]-N-(propan-2-yl)propan-2-amine
- N-[(Oxo-lambda~4~-sulfanylidene)(phenyl)methyl]-N’-phenylurea
Uniqueness
N-[(Oxo-lambda~4~-sulfanylidene)(phenyl)methyl]aniline stands out due to its unique combination of sulfur and nitrogen atoms, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the fields of pharmaceuticals and materials science .
Propiedades
Número CAS |
18263-20-2 |
|---|---|
Fórmula molecular |
C13H11NOS |
Peso molecular |
229.30 g/mol |
Nombre IUPAC |
N-[phenyl(sulfinyl)methyl]aniline |
InChI |
InChI=1S/C13H11NOS/c15-16-13(11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h1-10,14H |
Clave InChI |
UMACZOLBWWPDPF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=S=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![4-[(2,4-Dichlorobenzyl)sulfanyl]cinnoline](/img/structure/B14712379.png)
